Tetraformaltrisazine

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds where at least one atom in the ring is not carbon. uoanbar.edu.iq The most common heteroatoms are nitrogen, oxygen, and sulfur. uoanbar.edu.iq These structures are fundamental to many natural and synthetic compounds, including a majority of pharmaceuticals and biologically active molecules. uoanbar.edu.iq

Significance of Nitrogen-Rich Polycyclic Structures in Chemical Science

Nitrogen-rich polycyclic structures are of considerable interest in chemical science, primarily due to their high nitrogen content and the energetic nature of N-N and C-N bonds. springerprofessional.debohrium.com These characteristics often result in compounds with high positive heats of formation, meaning a significant amount of energy is released upon their decomposition. springerprofessional.de This makes them valuable in the field of high energy density materials (HEDMs), where they are explored for use as propellants and explosives. springerprofessional.degoogle.com The decomposition of these compounds often releases large volumes of nitrogen gas (N₂), which is environmentally benign. springerprofessional.de

Beyond energetic materials, the introduction of nitrogen atoms into polycyclic aromatic hydrocarbon frameworks can fine-tune their electronic, structural, and chemical properties. rsc.org This "nitrogen-doping" is a powerful strategy for creating novel materials with tailored functionalities for applications in materials science, such as in organic light-emitting diodes (OLEDs) and supramolecular chemistry. rsc.org These structures can form complex assemblies with other molecules, making them useful as building blocks for advanced materials. rsc.orgnih.gov Their unique properties have also led to investigations into their use as precursors for nitrogen-rich polymers and in agricultural applications.

Historical Context of the Chemical Compound Tetraformaltrisazine Research

The synthesis of this compound, also known as 1,2,3,4,6,7,8,9-octahydro- uoanbar.edu.iqspringerprofessional.deCurrent time information in Bangalore, IN.google.comtetrazino[1,2-a] uoanbar.edu.iqspringerprofessional.deCurrent time information in Bangalore, IN.google.comtetrazine, was first reported in the early 20th century. google.com Initial publications by R. Stolle in 1907 and K. A. Hofmann in 1912 described its preparation from the reaction of formaldehyde (B43269) and hydrazine (B178648). google.com

Later research focused on its properties and potential applications. A key area of investigation has been its thermal behavior. Studies using techniques like differential thermal analysis and thermogravimetric analysis were conducted to understand its degradation. scispace.com These studies determined its heat of degradation to be +360.4 ± 0.5 cal/g, indicating a substantial release of energy upon decomposition. scispace.com Further research has explored its use as a solid fuel component in hypergolic propellant systems, where it ignites spontaneously upon contact with an oxidizer like nitric acid. google.com It has also been used as a fuel in the solution combustion synthesis of various oxide materials. iisc.ac.inprimescholars.comresearchgate.net

Scope and Objectives of the Research Outline

The scope of this article is strictly limited to the scientific discussion of this compound. It will cover its context within heterocyclic chemistry, the importance of nitrogen-rich structures, and the historical background of its research. The objective is to provide a thorough and scientifically accurate overview based on these specific topics, excluding any information on dosage, administration, or safety profiles.

Chemical Properties and Research Findings

Interactive Table: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| IUPAC Name | 1,2,3,4,6,7,8,9-octahydro- uoanbar.edu.iqspringerprofessional.deCurrent time information in Bangalore, IN.google.comtetrazino[1,2-a] uoanbar.edu.iqspringerprofessional.deCurrent time information in Bangalore, IN.google.comtetrazine |

| Molecular Formula | C₄H₁₂N₆ |

| Molecular Weight | 144.18 g/mol |

| CAS Number | 1743-13-1 |

Data sourced from multiple references. smolecule.comuni.lunih.gov

Interactive Table: Physical and Spectroscopic Data for this compound

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point | 215-217 °C (488–490 K) | iucr.org |

| Appearance | Crystalline solid | sigmaaldrich.com |

| ¹H NMR (D₂O, 250 MHz) | δ 3.6 (s), 3.9 (s) (4H, NH); 4.1 (s), 4.9 (s) (8H, CH₂) | iucr.org |

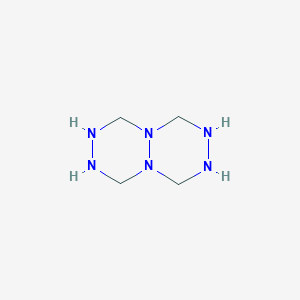

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,6,7,8,9-octahydro-[1,2,4,5]tetrazino[1,2-a][1,2,4,5]tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N6/c1-5-6-3-10-4-8-7-2-9(1)10/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIGVQQUVAETIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NNCN2N1CNNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169812 | |

| Record name | Tetraformaltrisazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1743-13-1 | |

| Record name | Octahydro[1,2,4,5]tetrazino[1,2-a][1,2,4,5]tetrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1743-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraformaltrisazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001743131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraformaltrisazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraformaltrisazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydro[1,2,4,5]tetrazino[1,2-a][1,2,4,5]tetrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAFORMALTRISAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY3ZMG8TJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for the Chemical Compound Tetraformaltrisazine

Classical Condensation Reactions

The most established method for synthesizing tetraformaltrisazine involves the direct condensation of its precursors. ebsco.com This approach is a cornerstone of organic synthesis, relying on the formation of a complex molecule from simpler units, accompanied by the elimination of a small molecule like water. ebsco.com

Hydrazine-Formaldehyde Condensation: Mechanistic Pathways and Reaction Conditions

The primary classical route to this compound is the condensation reaction between formaldehyde (B43269) and hydrazine (B178648). google.com The reaction stoichiometry involves four equivalents of formaldehyde reacting with three equivalents of hydrazine to yield the bicyclic structure of TFTA. google.comresearchgate.netresearchgate.net

The reaction proceeds via a complex mechanistic pathway involving the formation of intermediates. While studies on related reactions suggest the formation of formaldehyde hydrazone nih.gov, the synthesis of TFTA itself leads to a stable, bicyclic cage structure. researchgate.netresearchgate.net The process is typically carried out in an aqueous solution. A representative laboratory-scale synthesis involves the dropwise addition of a 37% aqueous formaldehyde solution to a 75% aqueous hydrazine solution over several hours while maintaining a controlled temperature. google.com An illustrative example maintains the reaction mixture at 50°C, after which the solid this compound product separates upon cooling. google.com

Optimization Strategies for Yield and Purity

Table 1: Parameters for Optimizing Hydrazine-Formaldehyde Condensation

This table outlines key parameters and their expected influence on the synthesis of this compound.

| Parameter | Condition | Expected Outcome on Yield and Purity |

|---|---|---|

| Temperature | Controlled heating (e.g., 50°C) google.com | Maintaining an optimal temperature can increase the reaction rate without promoting decomposition or side-product formation. Deviations can lead to lower yields. |

| Reactant Concentration | Use of concentrated solutions (e.g., 37% formaldehyde, 75% hydrazine) google.com | Higher concentrations can drive the reaction forward, potentially increasing the yield. However, they may also increase the likelihood of polymerization or other side reactions if not properly controlled. |

| Rate of Addition | Slow, dropwise addition of one reactant to the other google.com | A controlled rate of addition helps to maintain the desired reaction temperature and prevent localized high concentrations of reactants, which can lead to the formation of impurities. |

| Solvent/Catalyst | Introduction of alternative solvents or catalysts smolecule.com | May facilitate the reaction pathway, potentially lowering the required reaction temperature and improving the purity of the final product. smolecule.com |

Advanced Synthetic Approaches

Beyond classical condensation, this compound is integral to advanced synthetic techniques, most notably as a component in solution combustion synthesis.

Exploiting Solution Combustion Synthesis (SCS) Principles

Solution Combustion Synthesis (SCS) is a versatile, time- and energy-efficient method for producing a wide array of advanced materials, including ceramics, catalysts, and nanomaterials. scispace.comresearchgate.netrsc.org The process utilizes a self-sustaining, exothermic redox reaction between an oxidizer (typically a metal nitrate) and a water-soluble fuel. lew.roresearchgate.net Various organic compounds rich in nitrogen, including urea, glycine (B1666218), and carbohydrazide (B1668358), are used as fuels. lew.roidsi.md this compound is recognized as an effective fuel in this process, contributing to the high temperatures needed for the formation of crystalline oxide materials. scispace.comlew.roresearchgate.net

The Chemical Compound this compound as a Fuel Precursor in Ceramic and Metal Oxide Synthesis

In SCS, this compound acts as a fuel precursor, where its combustion in the presence of metal nitrates provides the necessary energy to form complex ceramic and metal oxide powders. rsc.org This method has been successfully employed to synthesize a variety of technologically important materials. scispace.com The process involves dissolving the metal nitrates and TFTA in water, heating the solution until it ignites, and allowing the self-propagating combustion to produce the final material, often in a fine, nanocrystalline form. researchgate.netlew.ro This approach is valued for producing high-purity, homogeneous products with desirable characteristics for various applications. researchgate.net

Table 2: Examples of Materials Synthesized Using TFTA in Solution Combustion Synthesis

This table provides examples of advanced materials prepared using this compound as a fuel in SCS.

| Target Material | Precursors (Oxidizer) | Fuel | Application Area |

|---|---|---|---|

| Strontium-substituted Lanthanum Ferrites (La₁₋ₓSrₓFeO₃) iisc.ac.in | Lanthanum Nitrate (B79036), Strontium Nitrate, Ferric Nitrate | This compound (TFTA) | Solid Oxide Fuel Cells, Electrodes iisc.ac.in |

| Barium Hexaferrite (BaM) sci-hub.st | Barium Nitrate, Ferric Nitrate | This compound (TFTA) | Magnetic Materials sci-hub.st |

| Europium-doped Zinc Aluminum Oxide (Zn₀.₉₃Al₂O₄:Eu₀.₀₇) researchgate.net | Zinc Nitrate, Aluminum Nitrate, Europium Nitrate | This compound (TFTA) | Luminescent Materials (Phosphors) researchgate.net |

| Various Oxides for Nuclear Waste Immobilization researchgate.net | Corresponding Metal Nitrates | this compound (TFTA) | Nuclear Waste Management researchgate.net |

Influence of Reaction Parameters on Material Formation and Characteristics

The characteristics of the materials produced via SCS are heavily dependent on several reaction parameters. researchgate.net The choice of fuel and the fuel-to-oxidizer ratio are among the most critical factors influencing the combustion process and, consequently, the properties of the final product, such as particle size, morphology, and crystallinity. d-nb.inforesearchgate.net

The fuel-to-oxidizer ratio, often denoted by the equivalence ratio (Φe), determines the stoichiometry of the redox reaction. lew.ro A balanced ratio (Φe = 1) is designed to maximize the energy released during combustion. lew.ro The nature of the fuel itself plays a significant role; fuels like TFTA, urea, or glycine differ in their decomposition temperatures and the volume of gases they produce upon combustion. researchgate.netresearchgate.net A higher volume of gaseous products can lead to more porous materials and smaller particle sizes by rapidly dissipating heat and preventing particle agglomeration. researchgate.net The initial temperature of the furnace and the presence of external fields can also be used to modify the reaction conditions and tailor the properties of the synthesized material. scispace.comresearchgate.net

Table 3: Influence of SCS Parameters on Material Characteristics

This table summarizes how different parameters in Solution Combustion Synthesis affect the final material properties.

| Parameter | Description | Impact on Final Product |

|---|---|---|

| Nature of Fuel | The type of fuel used (e.g., this compound, Urea, Glycine). researchgate.net | Affects combustion temperature, flame duration, and volume of evolved gases. researchgate.net This influences the crystallinity, phase purity, and particle size of the synthesized oxide. d-nb.info |

| Fuel-to-Oxidizer Ratio (Φe) | The molar ratio of the reducing agent (fuel) to the oxidizing agent (metal nitrate). lew.ro | Determines the exothermicity of the reaction. An optimized ratio leads to maximum energy release, which is critical for the complete formation of the desired crystalline phase. lew.ro |

| Initial Furnace Temperature | The temperature at which the precursor solution is initially heated to induce combustion. researchgate.net | A higher initial temperature can reduce the ignition delay time and influence the combustion wave propagation, thereby affecting the microstructure of the product. researchgate.net |

| Precursor Concentration | The concentration of the dissolved reactants in the aqueous solution. | Can affect the viscosity and ignition temperature of the precursor gel/solution, which in turn influences the morphology and agglomeration of the resulting powder. |

Other Non-Conventional Synthetic Routes

This compound (TFTA), systematically named 1,2,3,4,5,6,7,8-octahydro-1,2,4,5-tetrazino[1,2-a] google.comsmolecule.commdpi.comtetrazine, is primarily synthesized through the condensation reaction of formaldehyde and hydrazine. google.comsmolecule.comiucr.org While the core method is established, variations in reaction conditions have been documented. One detailed method involves the slow addition of paraformaldehyde to hydrazine hydrate, followed by stirring and a two-day standing period at room temperature to yield the product. iucr.org Another preparation example specifies adding a 37% formaldehyde solution dropwise to a 75% hydrazine solution while maintaining the temperature at 50°C, with solid TFTA separating upon cooling. google.com

Beyond its own synthesis, this compound has been utilized in non-conventional synthetic applications, most notably as a fuel in solution combustion (SC) techniques. primescholars.comscribd.comlew.ro This method is employed to produce a variety of technologically important oxide materials, such as alumina, zirconia, and ferrites. primescholars.comresearchgate.net In this context, TFTA serves as a high-energy, nitrogen-rich fuel that, upon ignition with metal nitrates (oxidizers), generates the high temperatures necessary for the formation of fine, crystalline oxide powders. lew.ro For instance, TFTA has been specifically noted as a suitable fuel for preparing TiO2 and related oxides. primescholars.com Similarly, it has been used as a reducing agent to synthesize fine particle strontium substituted lanthanum ferrites (La1−xSrxFeO3). researchgate.net It is important to clarify that solution combustion is an application of pre-synthesized TFTA, not a method for producing the compound itself. primescholars.comscribd.com

A summary of the documented synthetic preparations for this compound is provided below.

| Starting Materials | Reagents/Conditions | Yield | Reference |

| Paraformaldehyde, Hydrazine hydrate | Cooling and stirring, then stand for 2 days at room temperature | 56% | iucr.org |

| 37% Formaldehyde solution, 75% Hydrazine solution | Dropwise addition over 4.5 hours, maintained at 50°C, cool to precipitate | Not specified | google.com |

Derivatization and Functionalization Strategies of Related Azine Frameworks

The modification of azine-based molecular structures is crucial for tuning their chemical and physical properties. While direct derivatization of this compound is not extensively documented, strategies applied to the related 1,2,4,5-tetrazine (B1199680) systems provide significant insight into potential functionalization pathways.

Strategies for Modifying 1,2,4,5-Tetrazine Systems

The 1,2,4,5-tetrazine (or s-tetrazine) ring is an aromatic heterocycle whose derivatives are valuable in materials science and bioorthogonal chemistry. mdpi.comresearchgate.netgoogle.com A variety of synthetic methods have been developed to functionalize this core structure, enabling the creation of symmetrically and unsymmetrically substituted tetrazines. researchgate.net

Palladium-catalyzed cross-coupling reactions are a prominent strategy for C-C bond formation at the 3- and 6-positions of the tetrazine ring. rsc.org These methods include Stille, Suzuki, Sonogashira, and Heck reactions, which are compatible with the base-sensitive tetrazine moiety. rsc.org Buchwald-Hartwig aminations have also been successfully employed. rsc.org The Stille cross-coupling, for example, has been used to link tetrazines to fluorophores under mild conditions. rsc.org

Another powerful approach involves the de novo synthesis of the tetrazine ring from nitriles and hydrazine, which allows for the incorporation of functional groups. nih.gov An organocatalytic method using thiol-containing promoters facilitates the scalable synthesis of unsymmetrical 1,2,4,5-tetrazines from nitriles and hydrazine hydrate. nih.gov Further derivatization of the resulting tetrazine products can be achieved through reactions like the Horner-Wadsworth-Emmons reaction. nih.gov

Nucleophilic aromatic substitution is another key strategy. mdpi.comresearchgate.net Valuable tetrazine precursors with leaving groups like chlorides can be prepared and subsequently functionalized through reactions with various nucleophiles. mdpi.comresearchgate.net Additionally, foundational compounds like 3,6-diamino-s-tetrazine can be reacted with hydrazine to produce 3,6-dihydrazino-s-tetrazine, which serves as a platform for creating further derivatives, including azido-tetrazines, through reaction with metal nitrites in acidic conditions. google.com

A summary of these functionalization strategies is presented in the table below.

Interactive Data Table: Functionalization Strategies for 1,2,4,5-Tetrazine Systems| Strategy | Reaction Type | Reagents/Catalysts | Purpose | Reference |

|---|---|---|---|---|

| Cross-Coupling | Stille, Suzuki, Sonogashira, Heck | Pd-based catalysts | C-C bond formation, linking to other moieties (e.g., fluorophores) | rsc.org |

| Cross-Coupling | Buchwald-Hartwig Amination | Pd-based catalysts | C-N bond formation | rsc.org |

| De Novo Synthesis & Derivatization | Organocatalytic Annulation | Thiol-containing catalysts, Hydrazine hydrate, Nitriles | Synthesis of unsymmetrical tetrazines | nih.gov |

| Post-Synthetic Derivatization | Horner-Wadsworth-Emmons | Tetrazine methylphosphonate | Further modification under mild conditions | nih.gov |

| Nucleophilic Substitution | SNAr | Tetrazine chlorides, Nucleophiles | Introduction of various functional groups | mdpi.comresearchgate.net |

| Precursor Derivatization | Diazotization | Dihydrazino-s-tetrazine, Sodium nitrite, Acid | Synthesis of azido-tetrazines | google.com |

Potential for Tailoring the Chemical Compound this compound Derivatives

The derivatization of this compound itself is not widely reported in the literature. However, its molecular structure, featuring a bicyclic hexaaza-decalin framework with four secondary amine (N-H) groups, presents clear opportunities for chemical modification. iucr.org These N-H groups are the most probable sites for functionalization.

Drawing parallels from the chemistry of related hydrazine derivatives and amines, several potential derivatization strategies for TFTA can be proposed. Acylation, for instance, is a plausible route. The reaction of TFTA with acylating agents like acid chlorides or anhydrides could lead to the formation of acetylated or benzoylated derivatives, analogous to the diacetylated derivatives of 3,6-diethyl-hexahydro-s-tetrazine that have been studied.

Alkylation at the nitrogen atoms could also be explored to introduce new functional groups. Furthermore, the secondary amine functionalities suggest that TFTA could react with various electrophiles. It could potentially serve as a monomer in polymerization reactions, for example, by reacting with aldehydes, which is a known application for other s-tetrazine derivatives. google.com

While the extensive functionalization toolbox developed for aromatic 1,2,4,5-tetrazines, such as Pd-catalyzed cross-couplings, is not directly applicable to the saturated, non-aromatic TFTA framework, the principles of precursor modification are relevant. rsc.orgnih.gov Synthetic approaches could target the modification of the formaldehyde or hydrazine precursors before the condensation reaction, thereby incorporating desired functionalities into the final TFTA structure from the outset. This approach would offer a pathway to tailored TFTA derivatives with modified physical and chemical properties for specific applications, such as enhanced performance as fuels or as building blocks for novel materials. primescholars.comsci-hub.st

Structural Elucidation and Advanced Spectroscopic Characterization of the Chemical Compound Tetraformaltrisazine

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in determining the molecular structure of tetraformaltrisazine by probing its vibrational and electronic properties, as well as the connectivity of its atoms.

Infrared (IR) Absorption Spectroscopy: Vibrational Mode Assignments

The main vibrational modes observed in the IR spectrum of this compound include: oup.com

N-H Stretching: A broad band observed near 3400 cm⁻¹ is attributed to the N-H stretching vibrations. oup.com

C-H Stretching: Moderately strong to weak bands appear in the 2780-2960 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds. oup.com

CH₂ Bending and Scissoring: Bands observed around 1452 cm⁻¹, 1437 cm⁻¹, and 1349 cm⁻¹ are assigned to the bending and scissoring modes of the CH₂ groups. oup.com

Ring Vibrations: Several strong absorptions in the 800-1150 cm⁻¹ range are characteristic of the ten-membered heterocyclic ring system. oup.com

The absence of a C=N double bond absorption, typically seen in linear hydrazones, and the presence of N-H and specific ring vibrations provide strong evidence for the proposed bicyclic structure of this compound. oup.com

Table 1: Tentative Vibrational Mode Assignments for this compound oup.com

| Frequency (cm⁻¹) | Tentative Assignment |

| 3400 | N-H Stretching |

| 2960 | C-H Stretching |

| 2860 | C-H Stretching |

| 2780 | C-H Stretching |

| 1477 | CH₂ Bending/Scissoring |

| 1442 | CH₂ Bending/Scissoring |

| 1349 | CH₂ Bending/Scissoring |

| 1150-800 | Heterocyclic Ring Vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Correlational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and environment of atoms within a molecule. chemistry-chemists.com For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide detailed structural insights. sdsu.edulibretexts.org

¹H NMR: The proton NMR spectrum of this compound in D₂O shows distinct signals for the different types of protons present in the molecule. iucr.org

Singlets observed at approximately 3.6 ppm and 3.9 ppm are assigned to the four N-H protons. iucr.org

Singlets at around 4.1 ppm and 4.9 ppm correspond to the eight methylene (B1212753) (CH₂) protons. iucr.org

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.

2D NMR (HSQC and HMBC):

HSQC experiments establish direct one-bond correlations between protons and the carbon atoms they are attached to. researchgate.net This helps to definitively assign the proton signals to their corresponding carbon atoms in the this compound structure.

HMBC experiments reveal longer-range (2-3 bond) correlations between protons and carbons. researchgate.net This is crucial for confirming the connectivity of the bicyclic ring system, showing, for example, correlations between the methylene protons and adjacent carbon atoms across the nitrogen atoms.

The combination of these NMR techniques confirms the bicyclic structure of this compound, ruling out other potential isomers like linear polymers. nih.gov

Table 2: ¹H NMR Chemical Shifts for this compound in D₂O iucr.org

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.6 | singlet | 4H | NH |

| 3.9 | singlet | 4H | NH |

| 4.1 | singlet | 8H | CH₂ |

| 4.9 | singlet | 8H | CH₂ |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, while High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements to confirm the molecular formula. chemspider.com

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M⁺]) at a mass-to-charge ratio (m/z) of 144, which corresponds to the molecular weight of C₄H₁₂N₆. iucr.org HRMS would further confirm this composition with high precision. chemspider.com

The fragmentation pattern observed in the mass spectrum gives additional structural clues. Key fragments for this compound include peaks at m/z values of 113, 101, 100, 89, 87, and 57, among others. iucr.org The fragment at m/z 57 is often the base peak, indicating a particularly stable fragment ion. iucr.org The fragmentation process likely involves the rupture of N-N bonds, a characteristic feature of such hydrazine (B178648) derivatives. scispace.com

Table 3: Significant Mass Spectrometry Fragments of this compound iucr.org

| m/z | Relative Intensity (%) |

| 144 [M⁺] | 36 |

| 113 | 22 |

| 101 | 25 |

| 100 | 41 |

| 89 | 31 |

| 87 | 99 |

| 71 | 25 |

| 70 | 37 |

| 57 | 100 |

| 56 | 53 |

| 45 | 51 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals. libretexts.org

For this compound, which contains saturated rings with nitrogen atoms possessing non-bonding electrons (n-electrons), the primary electronic transitions observed in the UV region are of the n → σ* type. shu.ac.uk These transitions typically occur at shorter wavelengths, in the range of 150-250 nm. uomustansiriyah.edu.iq The absence of significant conjugation or chromophores that absorb in the longer wavelength UV or visible region means that the UV-Vis spectrum of this compound is not expected to show strong absorptions above 250 nm. libretexts.org The nature of the solvent can influence the position of these absorption bands. uomustansiriyah.edu.iq

X-ray Crystallography: Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov

Determination of Molecular Conformation and Crystal Packing

The crystal structure of this compound has been determined from X-ray powder diffraction data. iucr.org The compound crystallizes in the monoclinic space group P2₁/n. iucr.org

The analysis reveals that the molecule of this compound is a hexaaza-derivative of decalin and possesses a center of symmetry. iucr.org The molecule adopts a specific conformation where all four hydrogen atoms attached to the nitrogen atoms are in axial positions. iucr.org This conformation facilitates the formation of an extensive network of hydrogen bonds. Each molecule is involved in eight hydrogen bonds with its neighbors, which dictates the crystal packing. iucr.org

Table 4: Crystal Data for this compound iucr.org

| Parameter | Value |

| Molecular Formula | C₄H₁₂N₆ |

| Molecular Weight | 144.20 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 6.3243 (4) |

| b (Å) | 4.8633 (3) |

| c (Å) | 11.3322 (9) |

| β (°) | 92.042 (14) |

| Volume (ų) | 348.32 (4) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 1.375 |

Analysis of Intermolecular Interactions

The crystal structure of this compound is significantly influenced by a network of intermolecular hydrogen bonds. The molecule, which can be described as a hexaaza-derivative of decalin, possesses a centrosymmetric structure. iucr.org In this conformation, all four hydrogen atoms attached to the nitrogen atoms are in axial positions. This specific orientation is crucial for the formation of an extensive hydrogen-bonding network, with a single molecule participating in eight hydrogen bonds with its neighbors. iucr.org

The hydrogen bonds are of the N—H···N type. The specific geometry of these interactions, as determined from X-ray powder diffraction data, is detailed in the table below. The donor is the nitrogen atom of the N-H group (N3), and the acceptor is another nitrogen atom (N1) of an adjacent molecule. This intricate network of hydrogen bonds is a key factor in the packing of the molecules in the crystal lattice. iucr.org

Table 1: Hydrogen-bond geometry (Å, °) in this compound

| D—H···A | D—H | H···A | D···A | D—H···A |

| N3—H3A···N1i | 0.99 | 2.29 | 3.203 (10) | 152 |

| N3—H3B···N1ii | 0.99 | 2.50 | 3.203 (10) | 128 |

Symmetry codes: (i) -x+1/2, y+1/2, -z+1/2; (ii) x, y-1, z. Data sourced from Albov et al., 2006. iucr.org

Structural Comparisons with Related Polycyclic Azine Systems

The condensation reaction of formaldehyde (B43269) and hydrazine can lead to different products, making clear structural distinction essential. This compound is a well-defined molecular compound with a bicyclic structure. iucr.org In contrast, another product of the same reactants, often referred to as formalazine, has been identified through infrared absorption spectra as a polymer. ontosight.aiiucr.org

The key structural differences are summarized below:

Structure: this compound possesses a discrete, centrosymmetric bicyclic molecular structure, specifically 1,2,3,4,6,7,8,9-octahydro- iucr.orgontosight.aimdpi.comiucr.orgtetrazino[1,2-a] iucr.orgontosight.aimdpi.comiucr.orgtetrazine. iucr.orgiucr.org Formalazine, on the other hand, is a polymer, suggested to have a repeating four-membered heterocyclic ring structure. ontosight.aiiucr.org

Molecularity: this compound is a small molecule with a defined molecular weight (Mr = 144.20). iucr.org Formalazine is a macromolecule with a repeating monomeric unit.

Physical Properties: These structural differences lead to distinct physical and thermal characteristics. For instance, their thermal degradation behaviors and mechanisms, such as N-N bond rupture at specific stages, show notable differences when analyzed by methods like differential thermal analysis and thermogravimetry. researchgate.net

The initial confusion between these compounds was clarified by spectroscopic studies that definitively assigned the bicyclic structure proposed by Hofmann and Storm to this compound, while confirming the polymeric nature of formalazine. ontosight.aiiucr.org

The tetrazine family comprises heterocyclic compounds with a six-membered ring containing four nitrogen atoms. The most stable and common isomer is 1,2,4,5-tetrazine (B1199680), also known as s-tetrazine. mdpi.com this compound can be considered a complex, fused derivative within this family, and its structure presents significant deviations from simple, aromatic tetrazines.

Comparison with Aromatic 1,2,4,5-Tetrazines:

Planarity: The parent 1,2,4,5-tetrazine ring is an aromatic, planar molecule. mdpi.com In stark contrast, this compound is a non-planar, saturated polycyclic system, analogous to the decalin ring system in hydrocarbons. Its structure consists of two fused six-membered rings in a chair-like conformation. iucr.org

Bonding: Aromatic 1,2,4,5-tetrazines feature delocalized π-bonding, with characteristic C-N and N-N bond lengths (e.g., ~1.334 Å and ~1.321 Å, respectively, in the parent ring). mdpi.com this compound, being a saturated system, contains only single bonds within its framework. For example, the N3-N3a bond length is approximately 1.48 Å, which is a typical N-N single bond length. iucr.orgiucr.org

Substitution: In many energetic materials and functional dyes, the 1,2,4,5-tetrazine ring is substituted at the 3 and 6 positions. mdpi.com this compound represents a more complex structural motif where two tetrazine-like rings are fused, creating a rigid, three-dimensional cage structure rather than a planar core with external substituents.

Comparison with other Fused Polycyclic Azines:

The broader family of polycyclic azines includes numerous systems where heterocyclic rings are fused together, such as iucr.orgontosight.aimdpi.comtriazolo[4,3-b] iucr.orgontosight.aimdpi.comiucr.orgtetrazines. researchgate.net These compounds often maintain a degree of planarity and aromaticity, depending on the nature of the fused rings. beilstein-journals.org For example, some triazolo-tetrazine derivatives exhibit high coplanarity and form zigzag layered structures stabilized by intermolecular hydrogen bonds and π-π stacking. iucr.org this compound stands apart due to its fully saturated and non-aromatic nature, which precludes such π-stacking interactions and results in a crystal packing dominated solely by hydrogen bonding and van der Waals forces. iucr.org

The structural uniqueness of this compound compared to its aromatic and other fused relatives is highlighted in the following table.

Table 2: Structural Comparison of this compound with a Representative Aromatic Tetrazine

| Feature | This compound | 1,2,4,5-Tetrazine (Parent) |

| Systematic Name | 1,2,3,4,6,7,8,9-octahydro- iucr.orgontosight.aimdpi.comiucr.orgtetrazino[1,2-a] iucr.orgontosight.aimdpi.comiucr.orgtetrazine | 1,2,4,5-Tetrazine |

| Molecular Formula | C₄H₁₂N₆ | C₂H₂N₄ |

| Structure | Saturated, non-planar, bicyclic | Aromatic, planar, monocyclic |

| Ring Conformation | Chair-like | Planar |

| Key Bonding | N-N and C-N single bonds | Delocalized π-system |

| Dominant Intermolecular Interaction | Hydrogen Bonding (N-H···N) | π-π stacking, van der Waals |

Data for this compound from Albov et al., 2006 iucr.org; data for 1,2,4,5-Tetrazine from various sources. mdpi.com

Reactivity and Mechanistic Studies of the Chemical Compound Tetraformaltrisazine

Thermal Decomposition and Degradation Kinetics

The study of how tetraformaltrisazine behaves under thermal stress is crucial for understanding its stability. Thermal analysis techniques have been employed to characterize the decomposition process of this compound. scispace.com These methods measure changes in the physical properties of a substance as a function of temperature. nih.govwikipedia.org

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are principal methods used to investigate the thermal decomposition of chemical compounds. nih.govijcce.ac.ir TGA measures the change in mass of a sample as it is heated, providing information on decomposition temperatures and the stoichiometry of degradation steps. wikipedia.orgresearchgate.net DTA measures the temperature difference between a sample and an inert reference, detecting exothermic (heat-releasing) or endothermic (heat-absorbing) events like decomposition or phase changes. wikipedia.org

Studies on this compound have utilized these techniques to understand its thermal characteristics. scispace.com The heat of degradation, a measure of the energy released during decomposition, has been quantified using a differential scanning calorimeter. For this compound, the decomposition process is exothermic, releasing significant energy. scispace.com

| Compound | Heat of Degradation (cal/g) | Source |

|---|---|---|

| This compound | +360.4 ± 0.5 | scispace.com |

Kinetic analysis of thermogravimetric data allows for the determination of key parameters that describe the rate and mechanism of decomposition, such as the activation energy (Ea). ijcce.ac.ir Activation energy represents the minimum energy required to initiate the chemical reaction of degradation. A higher activation energy generally corresponds to greater thermal stability. nih.govijcce.ac.ir

For this compound, kinetic analysis of its degradation has been a component of its characterization. scispace.com The determination of activation energy values is essential for comparing the thermal stability of different energetic materials and for postulating the mechanisms by which they decompose. scispace.comnih.gov

| Kinetic Parameter | Description | Significance |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate the decomposition reaction. | Indicates the thermal stability of the compound; a higher Ea suggests greater stability. nih.govijcce.ac.ir |

| Frequency Factor (A) | Relates to the frequency of collisions of molecules in the correct orientation to react. | Used in the Arrhenius equation to describe the rate of reaction. |

| Reaction Order (n) | The exponent to which the concentration of a reactant is raised in the rate law. | Provides insight into the molecularity and mechanism of the decomposition process. ijcce.ac.ir |

Based on kinetic data and mass spectrometric studies, a degradation mechanism for this compound has been postulated. scispace.com The initial and most critical step in the decomposition of many nitrogen-rich energetic materials is the cleavage of the weakest chemical bond. researchgate.net For compounds containing hydrazino (N-N) linkages, the homolytic cleavage of the N-N bond is often the primary step in the decomposition process. researchgate.net

In the case of this compound, evidence from activation energy values and mass spectrometry suggests that the second stage of its thermal degradation in an inert atmosphere is attributable to the rupture of the N-N bond. scispace.com This bond scission leads to the formation of radical species that subsequently undergo further reactions, leading to the complete breakdown of the molecule.

The atmosphere in which thermal decomposition occurs can significantly influence the stability and degradation pathway of a compound. klinger-awschultze.de For example, the presence of atmospheric oxygen can lead to oxidative decay at temperatures lower than those required for decomposition in an inert atmosphere like nitrogen. klinger-awschultze.de Studies on this compound have included investigations into the effect of the enveloping atmosphere on its degradation, highlighting the importance of environmental conditions on its thermal behavior. scispace.com The stability and decomposition temperature can vary depending on whether the process is carried out in an inert, oxidizing, or reducing atmosphere.

Chemical Transformation Pathways

Beyond thermal decomposition, understanding the chemical reactions that this compound can undergo is essential for a complete reactivity profile.

Cross-coupling reactions catalyzed by transition metals, such as palladium or nickel, are powerful methods for forming new chemical bonds. tcichemicals.com These reactions often proceed through radical pathways, where radical intermediates are generated and then participate in catalytic cycles. rsc.orgprinceton.edu While specific studies detailing the radical coupling reactions of this compound with transition metals are not extensively documented in the provided sources, the chemistry of related compounds provides a basis for postulating such transformations. For instance, palladium-catalyzed reactions have been used in the degradation of other energetic materials like HMX, which involves the transformation of nitrogen-containing functional groups. dtic.mil Given that the decomposition of this compound can proceed via N-N bond scission to form radical intermediates, it is plausible that these radicals could be intercepted and utilized in transition metal-catalyzed coupling reactions to form new C-C or C-N bonds. scispace.com

Computational Chemistry and Theoretical Investigations of the Chemical Compound Tetraformaltrisazine and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods are crucial for understanding the stability, reactivity, and spectroscopic properties of tetraformaltrisazine and its analogues.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the ground state properties of molecular systems, offering a good balance between computational cost and accuracy. mdpi.comresearchgate.net DFT calculations are used to determine key characteristics such as molecular geometry, electron density distribution, and total energy. mdpi.comresearchgate.netwikipedia.org For polycyclic azines like this compound, DFT can elucidate the electronic structure, which is essential for understanding their chemical behavior. mdpi.comrsc.org

DFT studies can provide quantitative and qualitative information on structural and spectral features. mdpi.com The choice of the exchange-correlation functional and basis set is critical for obtaining accurate results. mdpi.comosti.gov For instance, functionals like B3LYP are popular choices for such calculations. osti.gov These studies can help in understanding the influence of the molecular structure on the electronic properties of this compound and its derivatives. mdpi.comnih.gov

Table 1: Representative Data from DFT Calculations on Azine Systems

| Property | Calculated Value | Method/Functional | Reference |

| Total Energy | Varies | B3LYP/6-31G* | osti.gov |

| HOMO-LUMO Gap | Varies | PBE/cc-pVTZ | osti.gov |

| Dipole Moment | Varies | M06-2X/def2-TZVP | osti.gov |

| N-N Bond Length | Varies | B3LYP/pcseg-2 | mdpi.com |

Note: The values in this table are illustrative and depend on the specific analogue and computational parameters used. The references point to general applications of DFT.

Computational methods are invaluable for mapping out potential reaction pathways and identifying the transition states involved. uzh.ch For nitrogen-rich heterocyclic compounds, a key area of investigation is the competition between different reaction mechanisms, such as azaphilic versus nucleophilic addition. uzh.chchemrxiv.org

DFT and other quantum chemical methods can be used to calculate the activation barriers for these competing pathways. chemrxiv.org For example, in reactions involving s-tetrazines, which are related to the broader class of azines, studies have shown that factors like sterics and the presence of catalysts (e.g., BF3) can determine whether a reaction proceeds via an inverse electron demand Diels-Alder (iEDDA) cycloaddition or an azaphilic addition. uzh.chchemrxiv.org The activation strain model, analyzed through DFT, can provide insights into why a particular pathway is favored. chemrxiv.org

Understanding these reaction mechanisms is crucial for the rational design of synthetic routes involving this compound and for predicting its reactivity with various reagents. uzh.ch The general mechanism for nucleophilic addition involves the attack of a nucleophile on an electrophilic carbon, breaking a pi bond and forming a tetrahedral intermediate. youtube.com

Molecular Dynamics Simulations: Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide insights into static properties, molecular dynamics (MD) simulations are essential for exploring the conformational landscapes and dynamic behavior of molecules over time. cresset-group.commdpi.com MD simulations track the motions of atoms and molecules, providing a high-resolution view of conformational changes. mdpi.comnih.gov

For a polycyclic system like this compound, MD simulations can reveal the accessible conformations and the energy barriers between them. lambris.comnih.gov This is particularly important for understanding how the molecule might interact with other molecules or surfaces. The quality of an MD simulation is highly dependent on the force field used to describe the interactions between atoms. cresset-group.com By simulating the molecule in different environments (e.g., in a solvent), one can gain a more realistic picture of its behavior. lambris.com These simulations can identify stable conformations and transient structures that may be important for reactivity. cresset-group.com

Predictive Modeling of Molecular Interactions and Supramolecular Assemblies

This compound has the potential to participate in non-covalent interactions, leading to the formation of supramolecular assemblies. numberanalytics.comnumberanalytics.com Computational modeling is a powerful tool for predicting and analyzing these interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces. numberanalytics.comnumberanalytics.comnih.gov

Quantum mechanical calculations can accurately describe the energetics and geometries of these interactions, although they are often limited to smaller systems. numberanalytics.com For larger assemblies, molecular mechanics and molecular dynamics simulations are employed to study their stability and dynamics. numberanalytics.comresearchgate.net These simulations can provide insights into how individual this compound molecules might self-assemble into larger, ordered structures. nih.govmdpi.com Predicting the self-assembly behavior is crucial for designing new materials with specific properties. mdpi.com

Table 2: Types of Non-Covalent Interactions Modeled in Supramolecular Systems

| Interaction Type | Description | Computational Method |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a highly electronegative atom. | DFT, MD |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | DFT, MD |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | MD |

| Electrostatic Interactions | Attractive or repulsive forces between charged species. | MD, Poisson-Boltzmann |

Theoretical Insights into Polycyclic Azine Ring Strain and Stability

DFT and other ab initio methods can be used to calculate the strain energy of the ring system by comparing the energy of the cyclic molecule to an appropriate acyclic reference compound. Understanding the ring strain is important because it can significantly influence the molecule's reactivity. Highly strained rings are often more susceptible to ring-opening reactions. These theoretical studies can also be extended to various analogues of this compound to understand how substitutions on the ring system affect its stability and geometry.

Advanced Research Applications of the Chemical Compound Tetraformaltrisazine in Materials Science and Organic Synthesis

Precursor Chemistry for Nitrogen-Rich Polymeric Materials

Tetraformaltrisazine (TFTA) is identified as a precursor for the synthesis of nitrogen-rich polymeric materials. smolecule.com The compound is derived from the reaction of formaldehyde (B43269) and hydrazine (B178648), resulting in a unique, thermally stable bicyclic structure rich in nitrogen. smolecule.comresearchgate.net This inherent nitrogen content and structural framework make it a molecule of interest for creating polymers with a high density of nitrogen atoms.

Polymerization Mechanisms Involving the Chemical Compound this compound Units

The specific polymerization mechanisms involving this compound are not extensively detailed in the available research. However, its potential as a monomer for polymerization with aldehydes has been noted. google.com The reactivity of TFTA is rooted in its formation from hydrazine and formaldehyde. smolecule.comnih.gov A related, simpler condensation product of these reagents, formaldazine, has been shown to undergo anionic and cationic polymerization, though it is not polymerizable by radical initiators. researchgate.net Another study on the hydrazine-formaldehyde reaction yielded a polymer, structurally distinct from formalazine, which could form a nitrate (B79036) salt, highlighting the diverse reactivity of this chemical system. at.ua While TFTA itself is noted for its thermal stability, its degradation releases significant energy, a property that points towards high reactivity under certain conditions. smolecule.com

Design and Synthesis of Advanced Polymeric Architectures

While this compound is recognized as a precursor for nitrogen-rich materials, the synthesis of specific, complex polymeric architectures using TFTA as the primary building block is not widely documented in current literature. smolecule.com The field of advanced polymers, including nitrogen-rich porous organic polymers (POPs) and covalent triazine frameworks (CTFs), often utilizes more complex, functionalized monomers to achieve highly ordered structures with tailored porosity. mdpi.comsemanticscholar.org For instance, the synthesis of nitrogen-rich POPs has been achieved through methods like Schiff-base condensation reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, using elaborate triazine- or tetrazole-based monomers. mdpi.comsemanticscholar.orguni-muenchen.de Although TFTA's nitrogen-rich heterocyclic structure makes it a candidate for such applications, its use in creating these sophisticated architectures has not been explicitly reported in the surveyed research.

Role in Ceramic and Oxide Synthesis through Combustion Methods

This compound plays a significant role as an organic fuel in the solution combustion synthesis (SCS) of various advanced ceramic and oxide materials. primescholars.comlew.ro This method is valued for its speed and efficiency in producing fine, crystalline powders without the need for intermediate grinding or calcination steps. lew.ro TFTA is listed alongside other hydrazide-based fuels like carbohydrazide (B1668358) and oxalyldihydrazide for these applications. lew.routm.md

Facilitation of Homogeneous Cation Mixing in Precursors

In solution combustion synthesis, organic fuels like this compound serve a dual purpose. primescholars.comd-nb.info Firstly, they are a source of carbon and hydrogen, which combust exothermically with an oxidizer (typically metal nitrates) to generate the high temperatures needed for the synthesis. primescholars.comutm.md Secondly, and crucially, they form complexes with the metal cations present in the aqueous precursor solution. primescholars.comd-nb.infoscribd.com This complexation facilitates a homogeneous mixture of the different metal ions at a molecular level within the solution or subsequent gel. primescholars.comutm.md This uniformity is critical for producing mixed-metal oxides with a consistent and well-defined composition and structure, which is a significant advantage over conventional solid-state reaction methods. utm.md

Production of Fine Crystalline Oxide Powders

The use of this compound as a fuel in a rapid, self-sustaining combustion reaction leads to the formation of fine, crystalline oxide powders. lew.ro The large volume of gases produced during the combustion process helps in dissipating heat and limiting the agglomeration of particles, resulting in materials with high surface area. scribd.com This method has been successfully employed to create a wide array of technologically useful oxides, including aluminates, chromites, and ferrites. lew.ro Research has shown that specific fuels can be particularly effective for certain oxides; TFTA has been noted as a suitable fuel for producing titanium dioxide (TiO2) and related oxides. scribd.com Other examples include the synthesis of europium-doped strontium aluminate (SrAl2O4:Eu) and europium-doped zinc aluminate (ZnAl2O4:Eu) powders. utm.mdresearchgate.net

Table 1: Examples of Oxide Materials Synthesized Using this compound (TFTA) as a Fuel

| Oxide Material | Other Fuels Mentioned | Application/Significance | Reference(s) |

|---|---|---|---|

| Titanium Dioxide (TiO₂) and related oxides | Urea, Glycine (B1666218), Hydrazides | General oxide synthesis | scribd.com |

| Strontium Aluminate (SrAl₂O₄:Eu) | Urea, Hydrazides | Phosphor powders | utm.md |

| Zinc Aluminate (ZnAl₂O₄:Eu) | Urea, Glycine, Citric Acid | Orange-red phosphor | researchgate.netresearchgate.net |

Potential in Supramolecular Chemistry and Molecular Engineering

Based on a review of the available research, the application of this compound as a specific building block or functional component in the fields of supramolecular chemistry and molecular engineering is not documented. These advanced fields focus on designing complex systems based on non-covalent interactions (supramolecular chemistry) and creating structures with specific functions at the molecular level (molecular engineering). researchgate.netnih.govuniv-rennes.fr While the fundamental reactivity and metabolic pathways of TFTA have been investigated, nih.gov its use in creating engineered host-guest systems, self-assembling nanostructures, or other supramolecular architectures is not reported in the provided search results.

Design of Non-Covalent Assemblies

The field of supramolecular chemistry hinges on the controlled arrangement of molecules through non-covalent interactions. rsc.org These interactions, though weaker than covalent bonds, are pivotal in the formation of complex, functional structures. The unique electron-deficient nature of the tetrazine rings within this compound suggests its potential as a valuable component in the design of non-covalent assemblies.

Research into s-tetrazine derivatives has highlighted their capacity to engage in anion-π and lone pair-π interactions. researchgate.netunifi.it The electron-poor character of the tetrazine ring, resulting from the presence of four nitrogen atoms, creates a positive quadrupole moment, making it an effective binding site for anions and other electron-rich species. researchgate.netujaen.es This property is fundamental to its potential use in constructing ordered molecular arrays.

Theoretically, the multiple tetrazine-like functionalities within the this compound molecule could serve as scaffolds for building complex supramolecular structures. By interacting with complementary molecules, it could direct the formation of one-, two-, or three-dimensional networks. The directionality and specificity of these non-covalent bonds are key to creating materials with tailored properties. While direct research on this compound in this context is limited, the principles established with simpler tetrazine systems provide a strong foundation for its potential applications.

| Interaction Type | Potential Role of this compound | Example from Tetrazine Chemistry |

| Anion-π Interactions | The electron-deficient rings can bind with anions, forming structured assemblies. | s-Tetrazine derivatives forming complexes with halide anions. ujaen.es |

| Lone Pair-π Interactions | The nitrogen lone pairs on other molecules can interact with the π-system of the tetrazine rings. | s-Tetrazine moieties acting as binding sites for electron-rich species. researchgate.net |

| Hydrogen Bonding | While not the primary driver for tetrazines, peripheral functional groups could participate in hydrogen bonding networks. | The ability of nitrogen atoms in azines to act as hydrogen bond acceptors. colab.ws |

Exploration in Host-Guest Chemistry

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule or ion, held together by non-covalent forces. mdpi.com This area of chemistry is significant for applications ranging from drug delivery to chemical sensing. The structural and electronic properties of tetrazine derivatives make them promising candidates for host molecules.

The electron-deficient cavity of tetrazine-containing macrocycles can create a favorable environment for binding specific guest molecules. For instance, bis(tetrazine) "tweezer" molecules have been shown to act as hosts for silver ions, demonstrating the potential of tetrazine structures in forming host-guest complexes. mdpi.comresearchgate.net The binding is driven by a combination of coordination and non-covalent interactions, and the resulting complexes can exhibit unique properties, such as the ability to exchange anions. mdpi.com

Given its bicyclic and cage-like structure, this compound itself could be explored as a host molecule. Its inherent cavity and the electronic nature of its tetrazine-like rings could allow it to encapsulate small guest molecules or ions. The specificity of this binding would depend on the size, shape, and electronic complementarity between this compound and the potential guest. While experimental data on this compound in host-guest systems is not yet available, the principles derived from other tetrazine-based hosts suggest a promising avenue for research.

| Host-Guest System Component | Potential Role of this compound | Supporting Research on Tetrazines |

| Host Molecule | The cage-like structure of this compound could encapsulate small guest molecules. | Bis(tetrazine) tweezers forming complexes with metal ions. mdpi.comresearchgate.net |

| Binding Site | The electron-deficient interior can bind with electron-rich guests. | s-Tetrazine derivatives used for anion recognition and sensing. researchgate.netunifi.it |

| Functional Assembly | Could be functionalized to create more complex, selective host structures. | Functionalization of s-tetrazines with hydrophilic groups to enhance solubility and create host-guest systems in water. unifi.it |

Catalytic Applications in Organic Transformations

The application of tetrazine derivatives in catalysis is an emerging field with significant potential. rsc.org Their unique electronic properties allow them to act as catalysts, particularly in photoredox reactions. The electron-deficient nature of the tetrazine ring means it can be readily reduced, making it an effective component in catalytic cycles that involve electron transfer. rsc.org

Recent studies have demonstrated that tetrazine compounds can catalyze various organic transformations. For example, 3,6-dichloro-1,2,4,5-tetrazine (B31795) has been used as a catalyst for the synthesis of N-aryl-α-arylated glycine ester derivatives under ambient conditions, a process that is believed to proceed through a free radical mechanism. rsc.org Other research has shown that tetrazine-based systems can act as photocatalysts, utilizing visible light to drive chemical reactions. rsc.org

The catalytic potential of this compound itself has not been extensively explored. However, its structure, containing multiple nitrogen atoms and tetrazine-like rings, suggests it could exhibit interesting catalytic activity. Its thermal stability is a known characteristic, which could be advantageous in catalytic processes that require elevated temperatures. smolecule.com Furthermore, the possibility of it participating in radical coupling reactions suggests its potential involvement in catalytic cycles that proceed via radical intermediates. smolecule.com Future research could focus on leveraging the electronic and structural features of this compound to develop novel catalytic systems for a range of organic transformations.

| Catalytic Process | Potential of this compound | Related Tetrazine Research |

| Photoredox Catalysis | The tetrazine-like rings could absorb light and initiate electron transfer processes. | Tetrazine supported on nanoparticles used for the photodegradation of organic pollutants. rsc.org |

| Radical Reactions | Can potentially initiate or participate in radical-based catalytic cycles. | Radical coupling reactions of this compound with transition metals. smolecule.com |

| Lewis Base Catalysis | The numerous nitrogen atoms could act as Lewis basic sites to activate substrates. | Metal-catalyzed synthesis of tetrazines, highlighting the interaction of tetrazines with metal centers. nih.gov |

Future Research Directions and Unexplored Avenues for the Chemical Compound Tetraformaltrisazine

Development of Novel Synthetic Methodologies

The foundational step in exploring the potential of Tetraformaltrisazine lies in the development of efficient and versatile synthetic routes. Current synthetic approaches, if any, are not widely documented, highlighting a critical knowledge gap. Future research should focus on creating novel methodologies that are not only high-yielding but also offer control over the introduction of various functional groups onto the this compound core.

Key areas of investigation would include:

Exploration of diverse starting materials: Investigating a range of precursors beyond the conventional to identify more accessible and economical starting points.

Catalyst development: Designing and screening catalysts that can promote the key bond-forming reactions with high selectivity and efficiency. This could include homogeneous, heterogeneous, and biocatalytic systems.

Reaction condition optimization: A systematic study of parameters such as solvent, temperature, pressure, and reaction time to maximize yield and purity while minimizing by-product formation.

Flow chemistry approaches: Developing continuous flow processes for the synthesis of this compound, which can offer advantages in terms of safety, scalability, and process control.

A comparative table of potential synthetic strategies could guide these efforts:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid assembly of complex structures. | Identification of suitable reaction partners, control of regioselectivity. |

| Catalytic Cycloadditions | High efficiency, potential for asymmetric synthesis. | Catalyst design and stability, substrate scope limitations. |

| Photochemical Synthesis | Access to unique reactive intermediates, mild reaction conditions. | Quantum yield optimization, scalability of photochemical reactors. |

| Mechanochemical Synthesis | Reduced solvent usage, potential for novel reactivity. | Monitoring reaction progress, scalability of milling equipment. |

In-Depth Mechanistic Elucidation of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is paramount for controlling its reactivity and designing new transformations. Future research should employ a combination of experimental and computational techniques to unravel the intricate details of its chemical behavior.

Specific research questions to address include:

What are the key intermediates and transition states in the formation and subsequent reactions of this compound?

How do substituent effects influence the reaction pathways and rates?

What is the role of the solvent in mediating the reactivity of this compound?

Can we identify and characterize any unexpected or novel reaction pathways?

Experimental approaches such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring (e.g., NMR, IR) will be crucial. These experimental findings should be complemented by computational studies to provide a complete picture of the reaction landscape.

Advanced Computational Modeling for Property Prediction

Computational chemistry offers a powerful toolkit for predicting the physicochemical properties and reactivity of this compound before embarking on extensive experimental work. Advanced modeling can accelerate the discovery process and provide valuable insights that are difficult to obtain through experiments alone.

Future computational studies should focus on:

Quantum chemical calculations: Employing methods like Density Functional Theory (DFT) to predict molecular geometry, electronic structure, spectroscopic properties (NMR, UV-Vis, IR), and thermochemical data.

Molecular dynamics simulations: Simulating the behavior of this compound in different environments (e.g., various solvents, in the presence of other molecules) to understand its conformational dynamics and intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling: If a sufficient dataset of this compound derivatives and their properties can be generated, QSAR models can be developed to predict the activity of new, unsynthesized analogs.

A data table summarizing key predicted properties could be generated:

| Property | Predicted Value | Computational Method |

| Dipole Moment | Value | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | Value | DFT (e.g., B3LYP/6-31G) |

| Solvation Energy in Water | Value | Molecular Dynamics |

| First Hyperpolarizability | Value | DFT with appropriate functional |

Exploration of New Applications in Emerging Technologies

The unique structure of this compound suggests potential applications in a variety of cutting-edge technologies. A systematic exploration of these possibilities could unveil novel uses for this compound.

Promising areas for investigation include:

Materials Science: Investigating the potential of this compound as a building block for novel polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs) with interesting electronic, optical, or porous properties.

Electronics: Exploring its use in organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs), leveraging its predicted electronic properties.

Sensing: Designing and synthesizing this compound derivatives that can act as selective chemosensors for detecting specific ions or molecules through changes in their optical or electrochemical properties.

Energy Storage: Evaluating its potential as a component in advanced battery or supercapacitor technologies, particularly if it possesses favorable redox properties.

Integration with Green Chemistry Principles in Synthesis

As the development of this compound chemistry progresses, it is crucial to integrate the principles of green chemistry from the outset. This proactive approach will ensure that future synthetic methods are sustainable and environmentally benign.

Key green chemistry principles to be applied include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. yale.edupaperpublications.orgmsu.edu

Use of Safer Solvents and Auxiliaries: Prioritizing the use of non-toxic, renewable, and easily recyclable solvents. paperpublications.org

Energy Efficiency: Developing synthetic protocols that can be conducted at ambient temperature and pressure to reduce energy consumption. yale.edupaperpublications.org

Use of Renewable Feedstocks: Exploring the possibility of deriving the starting materials for this compound synthesis from renewable resources. yale.edupaperpublications.org

Catalysis: Favoring the use of catalytic reagents over stoichiometric ones to enhance efficiency and reduce waste. yale.edupaperpublications.org

A comparative assessment of different synthetic routes based on green chemistry metrics can guide the development of more sustainable processes.

| Metric | Route A | Route B | Route C |

| Atom Economy (%) | Value | Value | Value |

| Process Mass Intensity (PMI) | Value | Value | Value |

| E-Factor | Value | Value | Value |

| Solvent Environmental Impact | High/Medium/Low | High/Medium/Low | High/Medium/Low |

By systematically addressing these future research directions, the scientific community can build a robust understanding of this compound, from its fundamental chemistry to its potential applications, all while adhering to the principles of sustainable chemical practice.

Q & A

Q. What are the established synthesis protocols for Tetraformaltrisazine, and how are they validated in academic research?

this compound is synthesized via combustion methods using fuels like urea or citric acid. Key steps include stoichiometric mixing of precursors, controlled calcination (e.g., 550°C), and purification via solvent evaporation or column chromatography . Validation involves characterizing intermediates using thin-layer chromatography (TLC) and confirming final product purity via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDX) .

Table 1: Common Characterization Techniques

| Technique | Application | Example Data from Studies |

|---|---|---|

| XRD | Crystallinity and phase identification | Confirmed ZnAl₂O₄:Eu³⁺ structure |

| SEM/TEM | Morphological analysis | Nanoparticle size distribution |

| EDX | Elemental composition verification | Eu³⁺ doping concentration (~7 at%) |

| NMR | Structural elucidation of intermediates | Purity >95% for dispirophosphazenes |

Q. How is this compound utilized in material science, particularly in photoluminescence studies?

It acts as a fuel in combustion synthesis of europium-doped phosphors (e.g., ZnAl₂O₄:Eu³⁺), enabling precise control over dopant distribution and crystallite size. Researchers optimize photoluminescence by varying fuel ratios and annealing conditions, then quantify emission spectra using spectrofluorometry .

Advanced Research Questions

Q. What experimental design strategies are recommended for optimizing this compound-based synthesis parameters?

Use a factorial design to test variables:

- Temperature : Ramp rates (5–10°C/min) to prevent premature decomposition.

- Stoichiometry : Molar ratios of this compound to metal precursors (e.g., 1:1 vs. 1:2).

- Catalysts : Additives like triethylamine (Et₃N) to enhance reaction efficiency . Post-synthesis, apply response surface methodology (RSM) to correlate parameters with outcomes (e.g., crystallite size, emission intensity) .

Q. How can researchers resolve contradictions in spectral data (e.g., XRD vs. NMR) for this compound-derived compounds?

Contradictions often arise from amorphous phases or incomplete reactions. Mitigation steps:

- Cross-validation : Pair XRD with Fourier-transform infrared spectroscopy (FTIR) to detect unreacted functional groups.

- Statistical analysis : Use chi-square tests to assess goodness-of-fit between experimental and reference XRD patterns .

- Replicate experiments : Ensure reproducibility under identical conditions .

Q. What mechanistic insights are critical for studying this compound’s role in cyclotriphosphazene reactions?

Focus on reaction kinetics and intermediate isolation:

Q. How should researchers assess the stability of this compound under varying environmental conditions?

Design accelerated aging studies:

- Thermal stability : Thermogravimetric analysis (TGA) at 25–600°C.

- Photostability : Expose to UV light (λ = 254–365 nm) and track degradation via HPLC.

- Humidity tests : Store at 40–80% relative humidity and monitor hygroscopicity .

Methodological Frameworks

- Data Interpretation : Align findings with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research directions .

- Manuscript Preparation : Follow IMRaD structure (Introduction, Methods, Results, Discussion) and ensure tables include self-explanatory titles, footnotes, and standardized units .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.